Fmoc-Phe-OPfp

Catalog No.
S714662
CAS No.
86060-92-6
M.F
C30H20F5NO4
M. Wt
553.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Phe-OPfp

CAS Number

86060-92-6

Product Name

Fmoc-Phe-OPfp

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate

Molecular Formula

C30H20F5NO4

Molecular Weight

553.5 g/mol

InChI

InChI=1S/C30H20F5NO4/c31-23-24(32)26(34)28(27(35)25(23)33)40-29(37)22(14-16-8-2-1-3-9-16)36-30(38)39-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,36,38)/t22-/m0/s1

InChI Key

WKHPSOMXNCTXPK-QFIPXVFZSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Synonyms

Fmoc-Phe-OPfp;86060-92-6;Fmoc-L-phenylalaninepentafluorophenylester;ST50307021;N-(9-Fluorenylmethoxycarbonyl)-L-phenylalaninepentafluorophenylester;AC1MBYIV;47474_ALDRICH;SCHEMBL1738291;47474_FLUKA;L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,2,3,4,5,6-pentafluorophenylester;MolPort-003-930-232;WKHPSOMXNCTXPK-QFIPXVFZSA-N;CF-840;ZINC71788073;AKOS015902559;AK-81218;AN-35595;KB-302486;FT-0629882;ST24047301;N-FMOC-L-phenylalaninepentafluorophenylester;I14-19900;N-(9H-Fluorene-9-ylmethoxycarbonyl)-L-phenylalaninepentafluorophenylester;PentafluorophenylN-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalaninate;N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninepentafluorphenylester

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Fmoc-Phe-OPfp (N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester) is a key building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a powerful technique for creating peptides, which are chains of amino acids linked by peptide bonds. Peptides play crucial roles in biological processes and have numerous applications in drug discovery and development [].

Function of Fmoc-Phe-OPfp in SPPS

Fmoc-Phe-OPPS serves as a protected amino acid derivative. The Fmoc (Fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the amino acid's N-terminus (free amino group) during peptide chain assembly. This ensures that only the desired amino acid participates in peptide bond formation at each step of the synthesis []. The pentafluorophenyl (OPfp) group activates the C-terminus (carboxyl group) of the amino acid, making it more susceptible to nucleophilic attack by the free amino group of the growing peptide chain, thus facilitating peptide bond formation.

After each amino acid coupling step in SPPS, the Fmoc protecting group is selectively removed using mild acidic conditions, allowing the next amino acid to be introduced. This cycle of coupling and deprotection is repeated until the desired peptide sequence is obtained [].

  • Fmoc protecting group: Provides temporary protection for the N-terminus of the amino acid, ensuring directed peptide bond formation. []
  • OPfp activating group: Activates the C-terminus of the amino acid for efficient peptide bond formation.

Fmoc-Phe-OPfp is a synthetically derived molecule. It combines two key functionalities:

  • Fmoc protecting group: The Fmoc (Fluorenylmethoxycarbonyl) group protects the amino group (N-terminus) of the L-phenylalanine (Phe) amino acid. This protection is crucial for the controlled assembly of peptide chains [].
  • Pentafluorophenyl (OPfp) activating group: The OPfp group attached to the carboxylic acid (C-terminus) of Phe activates it for peptide bond formation during synthesis [].

Fmoc-Phe-OPfp is one of many Fmoc-amino acid building blocks with various side chains used to create complex peptide sequences.


Molecular Structure Analysis

The key features of Fmoc-Phe-OPfp's structure include:

  • A bulky Fmoc group at the N-terminus, ensuring its protection during peptide chain assembly [].
  • An aromatic L-phenylalanine core, contributing to the final peptide's structure and function.
  • An electron-withdrawing pentafluorophenyl ester (OPfp) group at the C-terminus, facilitating the formation of peptide bonds with other amino acids [].

The combination of these functionalities allows Fmoc-Phe-OPfp to participate in controlled peptide synthesis strategies like Solid-Phase Peptide Synthesis (SPPS) [].


Chemical Reactions Analysis

Reaction 1: Deprotection and Peptide Bond Formation

Starting Materials:

  • Fmoc-Phe-OPfp (protected amino acid)
  • H-X-Y-Resin (peptide chain anchored on a resin, X and Y represent other amino acids)

Reagents:

  • Piperidine (deprotecting agent)

Products:

  • H-Phe-X-Y-Resin (extended peptide chain)
  • Fmoc-OH (cleaved protecting group)

Balanced Chemical Equation:

Fmoc-Phe-OPfp  +  H-X-Y-Resin  +  Piperidine  -->  H-Phe-X-Y-Resin  +  Fmoc-OH

This reaction involves:

  • Deprotection: Piperidine removes the Fmoc group from Fmoc-Phe-OPfp, exposing the free amino group.
  • Peptide bond formation: The free amino group of Phe attacks the carbonyl carbon of the C-terminal amino acid (Y) on the resin, forming a new peptide bond.

Other Relevant Reactions:

  • Fmoc-Phe-OPfp can undergo cleavage from the resin using specific cleavage cocktails, releasing the final peptide product.
  • Racemization (undesirable conversion to D-isomer) can occur during peptide synthesis, affecting the final product's activity. Researchers employ various strategies to minimize racemization [].

Physical And Chemical Properties Analysis

  • Physical state: Likely a solid powder at room temperature.
  • Solubility: Soluble in organic solvents commonly used in peptide synthesis like dichloromethane and dimethylformamide (DMF) [].
  • Stability: Relatively stable under dry conditions and recommended storage temperatures [].

XLogP3

7

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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